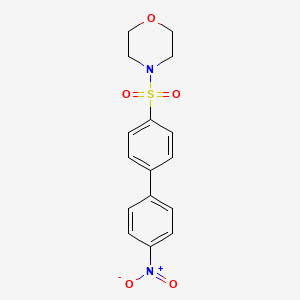
4-(4'-Nitro-biphenyl-4-sulfonyl)-morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a morpholine ring attached to a biphenyl structure, which is further substituted with a nitro group and a sulfonyl group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine typically involves the reaction of 4’-Nitro-biphenyl-4-sulfonyl chloride with morpholine. The process can be summarized as follows:
Starting Material Preparation: 4’-Nitro-biphenyl-4-sulfonyl chloride is prepared by reacting 4-nitrobiphenylsulfonic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Reaction with Morpholine: The obtained 4’-Nitro-biphenyl-4-sulfonyl chloride is then reacted with morpholine in an appropriate solvent, such as dichloromethane or tetrahydrofuran (THF), under controlled temperature conditions to yield 4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine can undergo various chemical reactions, including:
Substitution Reactions: The nitro and sulfonyl groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 4-(4’-Amino-biphenyl-4-sulfonyl)-morpholine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4’-Nitro-biphenyl-4-sulfonyl chloride
- 4-Phenylbenzenesulfonyl chloride
- 4-(4-Methylphenyl)benzenesulfonyl chloride
- 4-(4-Fluorophenyl)benzenesulfonyl chloride
Uniqueness
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of nitro, sulfonyl, and morpholine groups makes it a versatile compound for various applications.
特性
分子式 |
C16H16N2O5S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
4-[4-(4-nitrophenyl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C16H16N2O5S/c19-18(20)15-5-1-13(2-6-15)14-3-7-16(8-4-14)24(21,22)17-9-11-23-12-10-17/h1-8H,9-12H2 |
InChIキー |
OKCBBLGORBRMID-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
溶解性 |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B11708348.png)
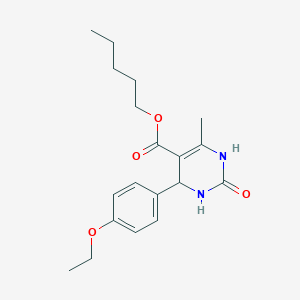
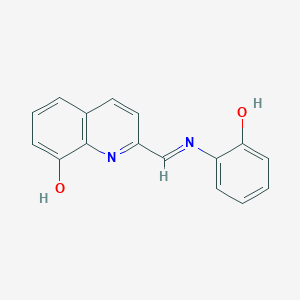
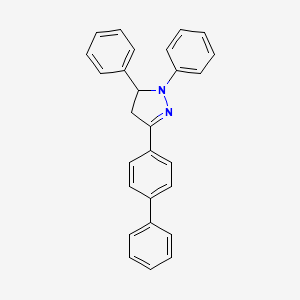
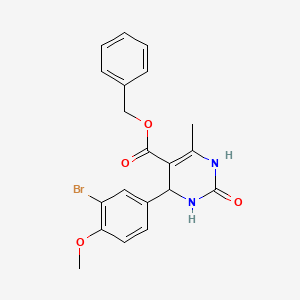

![(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11708377.png)
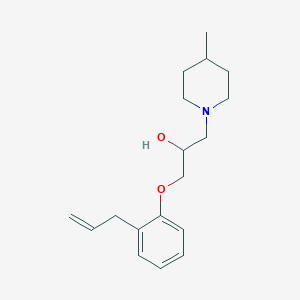
![3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-](/img/structure/B11708385.png)
![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11708407.png)
![(1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11708411.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine](/img/structure/B11708434.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11708436.png)
